6''-p-Coumaroylprunin

Description

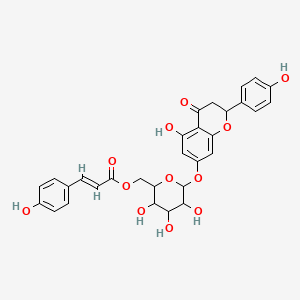

6″-p-Coumaroylprunin is a flavonoid derivative characterized by a prunin (naringenin-7-O-glucoside) backbone esterified with a p-coumaroyl moiety at the 6″ position of the glucose unit. This compound is primarily identified in plants such as Rheum tanguticum (Rh. tanguticum) and has been studied for its role in environmental adaptation and biological activity. Its accumulation is influenced by light conditions, with higher concentrations observed in open habitats compared to under-canopy environments . Functionally, it is associated with UV protection due to its light-absorbing properties and antioxidant capacity, which mitigate oxidative stress in plants and animals .

Properties

CAS No. |

94392-49-1 |

|---|---|

Molecular Formula |

C30H28O12 |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1 |

InChI Key |

PLORCKNHUZJPKH-PTROEBSBSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |

Isomeric SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |

melting_point |

164-166°C |

Other CAS No. |

96686-70-3 |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .

-

Synthetic Route

Starting Materials: Prunin and p-coumaric acid.

Catalyst: Acidic or basic catalysts can be used.

Solvent: Common solvents include methanol, ethanol, or water.

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.

-

Industrial Production

Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.

Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.

Chemical Reactions Analysis

6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:

-

Oxidation

Reagents: Hydrogen peroxide, potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.

Products: Reduced forms of the compound, such as dihydro derivatives.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Conditions: Typically carried out in organic solvents under reflux conditions.

Products: Substituted derivatives of 6’'-p-Coumaroylprunin.

Scientific Research Applications

Mechanism of Action

The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It inhibits enzymes like lipase, α-glucosidase, and tyrosinase by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6″-p-Coumaroylprunin and structurally or functionally related flavonoids:

Environmental and Metabolic Influences on Accumulation

Metabolic Interactions in Animal Models

In dairy cows, 6″-p-Coumaroylprunin levels increased 2.52-fold in the ART (antioxidant-rich treatment) group, correlating with reduced somatic cell counts (SCC) in milk. This suggests a role in mitigating mastitis via antimicrobial activity. In contrast, Isovitexin 7-(6″-sinapoylglucoside) 4′-glucoside showed a higher fold increase (3.81), indicating structure-specific efficacy in antioxidant pathways .

Antimicrobial Potential

Its esterified coumaroyl group may enhance membrane permeability, disrupting bacterial biofilms .

Antioxidant Mechanisms

The compound’s dual antioxidant function—direct free radical scavenging and upregulation of antioxidant enzymes (e.g., superoxide dismutase)—distinguishes it from simpler flavonoids like Quercitrin, which primarily act via direct radical neutralization .

Agricultural and Pharmaceutical Relevance

- Crop Science : Engineering plants to overexpress 6″-p-Coumaroylprunin could improve UV tolerance in high-light regions.

- Drug Development : Its structural complexity offers a template for synthesizing derivatives with enhanced bioavailability and targeted antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.